molecular formula C18H16N2O2 B5797390 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile

Cat. No. B5797390
M. Wt: 292.3 g/mol
InChI Key: VBEITXJADKYVSX-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is a chemical compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its limited solubility in water may pose a challenge for certain experimental setups. In addition, further studies are needed to determine its optimal dosage and administration route for different applications.

Future Directions

There are several future directions for the study of 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile. These include:
1. Investigating its potential use as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Developing novel analogs of 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile with improved pharmacological properties.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile involves the reaction of 2-(2-methoxyphenoxy)ethylamine and 3-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-17-8-4-5-9-18(17)22-11-10-20-13-14(12-19)15-6-2-3-7-16(15)20/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEITXJADKYVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-indole-3-carbonitrile

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